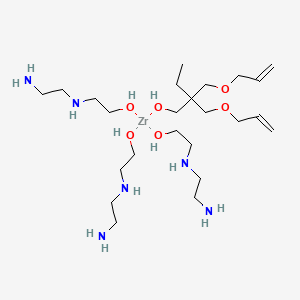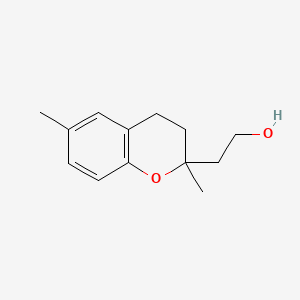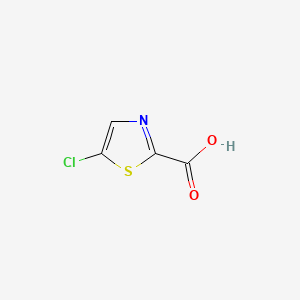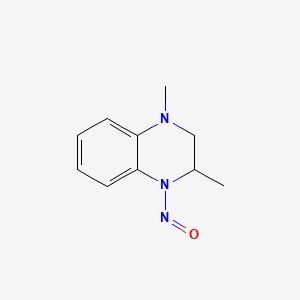
Zirconium, tris(2-((2-aminoethyl)amino)ethanolato-kappaO)(2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)-, (OC-6-22)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium, tris(2-((2-aminoethyl)amino)ethanolato-kappaO)(2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)-, (OC-6-22)- is a complex zirconium compound with the molecular formula C24H54N6O6Zr and a molecular weight of 613.95 g/mol . This compound is known for its unique chemical structure, which includes both amino and propenyloxy groups, making it versatile for various applications in scientific research and industry.
Preparation Methods
The synthesis of Zirconium, tris(2-((2-aminoethyl)amino)ethanolato-kappaO)(2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)-, (OC-6-22)- typically involves the reaction of zirconium compounds with 2-[(2-aminoethyl)amino]ethanol and 2,2-bis[(2-propenyloxy)methyl]-1-butanol under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the desired complex. Industrial production methods may involve large-scale reactors and continuous processing techniques to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different zirconium complexes.
Substitution: The propenyloxy groups can undergo substitution reactions with various reagents, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Zirconium, tris(2-((2-aminoethyl)amino)ethanolato-kappaO)(2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)-, (OC-6-22)- has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential use in bioconjugation and as a labeling agent for biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic imaging agents.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to coordinate with various substrates through its amino and propenyloxy groups. This coordination can facilitate catalytic reactions, enhance the stability of bioconjugates, and improve the delivery of therapeutic agents. The molecular targets and pathways involved depend on the specific application and the nature of the substrates .
Comparison with Similar Compounds
Similar compounds to Zirconium, tris(2-((2-aminoethyl)amino)ethanolato-kappaO)(2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)-, (OC-6-22)- include other zirconium complexes with different ligands. These compounds may have varying reactivity, stability, and applications. For example:
Zirconium, tris[2-[(2-aminoethyl)amino]ethanolato-kappaO][2,2-bis[(2-methoxy-kappaO)methyl]-1-butanolato-kappaO]-, (OC-6-22)-: Similar structure but with methoxy groups instead of propenyloxy groups, leading to different reactivity.
Zirconium, tris[2-[(2-aminoethyl)amino]ethanolato-kappaO][2,2-bis[(2-ethoxy-kappaO)methyl]-1-butanolato-kappaO]-, (OC-6-22)-: Contains ethoxy groups, which may affect its solubility and applications.
These comparisons highlight the uniqueness of Zirconium, tris(2-((2-aminoethyl)amino)ethanolato-kappaO)(2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)-, (OC-6-22)- in terms of its specific ligand structure and resulting properties.
Properties
CAS No. |
103373-95-1 |
|---|---|
Molecular Formula |
C24H58N6O6Zr |
Molecular Weight |
617.988 |
IUPAC Name |
2-(2-aminoethylamino)ethanol;2,2-bis(prop-2-enoxymethyl)butan-1-ol;zirconium |
InChI |
InChI=1S/C12H22O3.3C4H12N2O.Zr/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*5-1-2-6-3-4-7;/h4-5,13H,1-2,6-11H2,3H3;3*6-7H,1-5H2; |
InChI Key |
FVNPWCGREJXBCI-UHFFFAOYSA-N |
SMILES |
CCC(CO)(COCC=C)COCC=C.C(CNCCO)N.C(CNCCO)N.C(CNCCO)N.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-Dibromopyridin-2-yl)azo]-5-[ethyl(2-hydroxy-3-sulfopropyl)amino]benzoic acid](/img/structure/B560718.png)

![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]thiazin-8(1H)-amine](/img/structure/B560721.png)
![1,4-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B560723.png)

![2h-Furo[3,2-g]indole](/img/structure/B560729.png)
![(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid](/img/structure/B560730.png)


![(5R,8R,9R,10R,13R,14R,17S)-17-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B560735.png)


